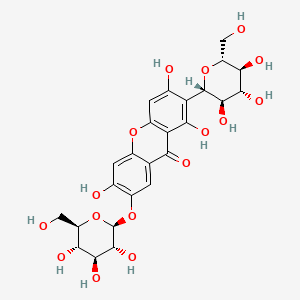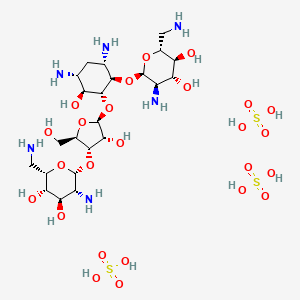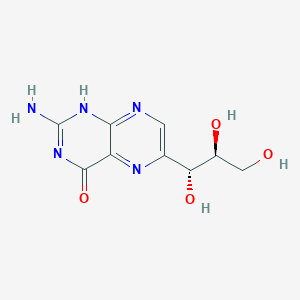
盐酸丙酰氨酚
概述
描述
盐酸帕罗塞tamol是扑热息痛(对乙酰氨基酚)的前药,旨在静脉注射给药。它通过扑热息痛与二乙基甘氨酸的酯化反应形成,使其更易溶于水,适合静脉注射使用。 该化合物主要用于其镇痛和退热特性,特别是在口服扑热息痛不可行的情况下 .
科学研究应用
盐酸帕罗塞tamol在科学研究中有着广泛的应用:
化学: 用作研究酯水解和前药活化的模型化合物。
生物学: 研究其在各种生物系统中的药代动力学和代谢。
医学: 广泛用于临床环境中,用于疼痛和发热管理,尤其是在术后护理和无法服用口服药物的患者中
工业: 用于开发新的镇痛剂配方和药物递送系统.
作用机制
盐酸帕罗塞tamol在体内被水解为扑热息痛。扑热息痛通过抑制前列腺素的合成发挥作用,前列腺素参与疼痛和发热途径。这种抑制是通过抑制环氧合酶(COX)酶,特别是COX-1和COX-2来实现的。 此外,扑热息痛的机制涉及对中枢神经系统的影响,包括血清素能下降神经通路、L-精氨酸/一氧化氮通路和大麻素系统 .
类似化合物:
扑热息痛(对乙酰氨基酚): 盐酸帕罗塞tamol的母体化合物,广泛用作镇痛剂和退热剂。
非那西丁: 一种与扑热息痛相关的旧镇痛剂,但由于安全问题而使用较少。
奈福泮: 另一种非阿片类镇痛剂,具有不同的作用机制。
盐酸帕罗塞tamol的独特性: 盐酸帕罗塞tamol的主要优势是其水溶性,使其适合静脉注射给药。 这使药物快速起效,在需要立即缓解疼痛和发热的临床环境中尤其有利 .
生化分析
Biochemical Properties
Propacetamol Hydrochloride is hydrolyzed to paracetamol and then it presents a weak inhibition of COX-1 and COX-2 which is translated into a low anti-inflammatory activity . Therefore, in high inflammatory conditions, such as rheumatoid arthritis, these agents show limited in vivo suppression of inflammation and platelet activity .
Cellular Effects
The cellular effects of Propacetamol Hydrochloride are directly linked to the activity of paracetamol, which it is hydrolyzed to. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Molecular Mechanism
As Propacetamol Hydrochloride is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Metabolic Pathways
The metabolic pathways of Propacetamol Hydrochloride involve its hydrolysis to paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
准备方法
合成路线和反应条件: 盐酸帕罗塞tamol的合成涉及几个关键步骤:
乙酰化: 扑热息痛在极性非质子溶剂中与氯乙酰氯反应乙酰化,生成氯乙酸-4-乙酰氨基苯酯。
胺化: 然后用二乙胺胺化酯,生成N,N-二乙基甘氨酸4-乙酰氨基苯酯。
盐酸处理: 用盐酸将pH值调节至4,生成盐酸帕罗塞tamol
工业生产方法: 盐酸帕罗塞tamol的工业生产遵循类似的合成路线,但强调可扩展性、成本效益和环境因素。该过程涉及将盐酸帕罗塞tamol溶解在极性溶剂中,并控制冷却速率和晶粒生长温度以形成特定的晶体形式。 这种方法确保化合物稳定、易于储存,并适合大规模生产 .
化学反应分析
反应类型: 盐酸帕罗塞tamol经历各种化学反应,包括:
水解: 它在体内被水解以释放扑热息痛。
氧化和还原: 这些反应不太常见,但在特定条件下可能发生。
常用试剂和条件:
水解: 由体内的血浆酯酶催化。
氧化: 可以使用过氧化氢等氧化剂诱导。
还原: 可以使用硼氢化钠等还原剂进行。
主要生成物:
水解: 产生扑热息痛和二乙基甘氨酸。
氧化和还原: 通常根据具体条件产生少量副产物
相似化合物的比较
Paracetamol (Acetaminophen): The parent compound of propacetamol hydrochloride, used widely as an analgesic and antipyretic.
Phenacetin: An older analgesic related to paracetamol but less commonly used due to safety concerns.
Nefopam: Another non-opioid analgesic with a different mechanism of action.
Uniqueness of Propacetamol Hydrochloride: Propacetamol hydrochloride’s primary advantage is its water solubility, making it suitable for intravenous administration. This allows for rapid onset of action, which is particularly beneficial in clinical settings where immediate pain and fever relief are required .
属性
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYJNGARJPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216721 | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66532-86-3 | |
| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)







